molecular formula C8H10FNO B8286238 (6-Ethyl-5-fluoro-3-pyridinyl)methanol

(6-Ethyl-5-fluoro-3-pyridinyl)methanol

Cat. No. B8286238
M. Wt: 155.17 g/mol
InChI Key: KKZVLCNWPPDXKJ-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

To a solution of (6-chloro-5-fluoro-3-pyridinyl)methanol (300 mg, 1.857 mmol) (see Preparation 5(b) above), K2CO3 (770 mg, 5.57 mmol), and [1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II) (136 mg, 0.186 mmol) in THF (6 ml), was added diethylzinc (3.71 ml, 3.71 mmol). The mixture was stirred under reflux for 6 h in a pressure tube. The resulting mixture was quenched with saturated NH4Cl solution and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by flash chromatography using Flashmaster II, a 10 g spherical silica gel cartridge BP-SUP 20-40μ, and DCM/MeOH 98:2 mixture as eluent to give 116 mg of desired compound as a yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
770 mg
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II)
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[F:10].C([O-])([O-])=O.[K+].[K+].[CH2:17]([Zn]CC)[CH3:18]>C1COCC1>[CH2:17]([C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[F:10])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C(C=C(C=N1)CO)F
Name
Quantity
770 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
[1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II)
Quantity
136 mg
Type
reactant
Smiles
Name
Quantity
3.71 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h in a pressure tube
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=C(C=N1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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